molecular formula C21H15Cl2NO3 B2659658 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone CAS No. 317833-18-4

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone

Cat. No. B2659658
CAS RN: 317833-18-4
M. Wt: 400.26
InChI Key: VNVRJLCCWPECFJ-VBKZILBWSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O3 . It has an average mass of 270.283 Da and a monoisotopic mass of 270.100433 Da . The structure includes a benzo[5,6]chromeno[4,3-c]isoxazole ring system, which is part of the larger class of organic compounds known as benzofurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H14N2O3 , an average mass of 270.283 Da , and a monoisotopic mass of 270.100433 Da . Additional properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Supramolecular Networks

Research on structurally similar compounds, such as (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol, has explored their ability to form supramolecular networks through specific intermolecular interactions. These networks exhibit significant differences in their interaction patterns based on simple substitutions, influencing the overall molecular assembly and potential applications in the design of new materials with specific properties (Rajalakshmi et al., 2012).

Photo-Reorganization

Another area of research involves the photo-reorganization of chromenones, leading to the synthesis of angular pentacyclic compounds. This process represents a green and convenient method for generating complex molecular scaffolds, which could have implications in drug synthesis and the development of new organic materials (Dalal et al., 2017).

Synthesis of Fused Hybrids

The synthesis of novel fused chromone-pyrimidine hybrids via specific rearrangements demonstrates the potential of chromenones as precursors in the creation of biologically active compounds. These methods offer versatile approaches to synthesizing functionalized molecules, potentially useful in medicinal chemistry (Sambaiah et al., 2017).

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis methods for benzo[f]chromene derivatives highlight innovative approaches to chemical synthesis, offering efficient and rapid production of complex molecules. Such techniques are valuable for the development of new pharmaceuticals and materials (Sandaroos & Damavandi, 2013).

Trifluoromethyl-Substituted Compounds

The development of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles through regioselective synthesis demonstrates the potential of incorporating fluorinated groups into complex molecules. These modifications can significantly alter the physical, chemical, and biological properties of compounds, making them useful in various applications, including drug development and materials science (Bonacorso et al., 2017).

properties

IUPAC Name

(3,4-dichlorophenyl)-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO3/c22-16-7-5-13(9-17(16)23)21(25)24-20-14(11-27-24)10-26-18-8-6-12-3-1-2-4-15(12)19(18)20/h1-9,14,20H,10-11H2/t14-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVRJLCCWPECFJ-VBKZILBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone

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